molecular formula C15H29NO3S B13729086 2-(Decanoylamino)-4-methylsulfanylbutanoic acid CAS No. 21394-48-9

2-(Decanoylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B13729086
CAS No.: 21394-48-9
M. Wt: 303.5 g/mol
InChI Key: PECAWSDTQIFOPF-UHFFFAOYSA-N
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Description

2-(Decanoylamino)-4-methylsulfanylbutanoic acid is an organic compound that features a decanoylamino group, a methylsulfanyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid typically involves the following steps:

    Formation of the Decanoylamino Group: This can be achieved by reacting decanoic acid with an amine to form the corresponding amide.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the butanoic acid backbone with a methylsulfanyl group. This can be done using a methylthiolating agent under suitable conditions.

    Final Assembly: The decanoylamino and methylsulfanyl groups are then introduced onto the butanoic acid backbone through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Decanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The decanoylamino group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the butanoic acid backbone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(Decanoylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The decanoylamino group may interact with proteins or enzymes, altering their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octanoylamino)-4-methylsulfanylbutanoic acid
  • 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid
  • 2-(Hexanoylamino)-4-methylsulfanylbutanoic acid

Uniqueness

2-(Decanoylamino)-4-methylsulfanylbutanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

21394-48-9

Molecular Formula

C15H29NO3S

Molecular Weight

303.5 g/mol

IUPAC Name

2-(decanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H29NO3S/c1-3-4-5-6-7-8-9-10-14(17)16-13(15(18)19)11-12-20-2/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

PECAWSDTQIFOPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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